MRT67307

Description

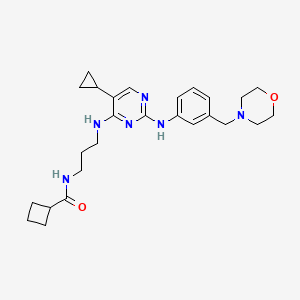

IKK (IκB(inhibitor of NF-κB (nuclear factor κB)) kinase) family inhibitor; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O2/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBGBACORPRCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=CC(=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659192 | |

| Record name | N-{3-[(5-Cyclopropyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190378-57-4 | |

| Record name | MRT-67307 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190378574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{3-[(5-Cyclopropyl-2-{3-[(morpholin-4-yl)methyl]anilino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MRT-67307 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEY37JZ4XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MRT67307

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT67307 is a potent, cell-permeable small molecule inhibitor with a multifaceted mechanism of action, primarily targeting key kinases involved in innate immunity and autophagy. It functions as a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), as well as a highly effective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3][4] This targeted inhibition disrupts critical signaling pathways, leading to the suppression of type I interferon production and the blockade of autophagic flux. This guide provides a comprehensive overview of the mechanism of action of this compound, including its target profile, impact on signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Dual Inhibition of TBK1/IKKε and ULK1/ULK2

This compound exerts its biological effects through the competitive inhibition of the ATP-binding sites of its target kinases. Its primary targets are members of the IKK-related kinase family, TBK1 and IKKε, and the ULK family, ULK1 and ULK2.

Inhibition of the TBK1/IKKε Axis in Innate Immunity

TBK1 and IKKε are crucial serine/threonine kinases that regulate the production of type I interferons (IFNs) in response to viral and bacterial infections.[5] Upon activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), these kinases phosphorylate and activate the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][6] Activated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of IFN-β and other IFN-stimulated genes (ISGs).[6]

This compound potently inhibits the kinase activity of both TBK1 and IKKε, thereby preventing the phosphorylation of IRF3.[3][7] This blockade of IRF3 activation leads to a significant reduction in the production of IFN-β.[7][8] Notably, this compound shows high selectivity for TBK1/IKKε over the canonical IKKs, IKKα and IKKβ, and therefore does not affect the NF-κB signaling pathway at concentrations where it effectively inhibits IRF3 activation.[3]

Inhibition of the ULK1/ULK2 Axis in Autophagy

ULK1 and ULK2 are serine/threonine kinases that play a central role in the initiation of autophagy, a cellular process for the degradation and recycling of cytoplasmic components.[2] Autophagy is initiated by the formation of a phagophore, and ULK1/ULK2 are key components of the pre-initiation complex that governs this process. A critical step in autophagy initiation is the ULK1/ULK2-mediated phosphorylation of components of the autophagy machinery, including ATG13.

This compound is a highly potent inhibitor of both ULK1 and ULK2.[1][4] By inhibiting ULK1/ULK2, this compound blocks the phosphorylation of their substrates, such as ATG13, which is a critical event for the initiation of the autophagic process.[1][7] This leads to a halt in the formation of autophagosomes and a blockage of autophagic flux.[1][2]

Quantitative Data

The inhibitory activity of this compound against its primary kinase targets has been quantified through in vitro biochemical assays.

| Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| TBK1 | 19 | Cell-free assay, 0.1 mM ATP | [1][4] |

| IKKε | 160 | Cell-free assay, 0.1 mM ATP | [1][4] |

| ULK1 | 45 | In vitro assay | [1][4] |

| ULK2 | 38 | In vitro assay | [1][4] |

Signaling Pathways

The inhibitory action of this compound has significant consequences for key cellular signaling pathways.

TBK1/IKKε Signaling Pathway

The following diagram illustrates the canonical TBK1/IKKε signaling pathway leading to IRF3 activation and its inhibition by this compound.

Caption: Inhibition of the TBK1/IKKε pathway by this compound.

ULK1/ULK2 Autophagy Initiation Pathway

The diagram below depicts the role of ULK1/ULK2 in autophagy initiation and its disruption by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. invivogen.com [invivogen.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel cross-talk within the IKK family controls innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. portlandpress.com [portlandpress.com]

MRT67307: A Technical Guide to its Molecular Targets and Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT67307 is a potent and reversible small molecule inhibitor with significant activity against key kinases involved in innate immunity and autophagy. Primarily targeting TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), this compound effectively blocks the phosphorylation of interferon regulatory factor 3 (IRF3), a critical step in the production of type I interferons. Additionally, this compound demonstrates potent inhibition of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, central regulators of the autophagy initiation complex. This dual activity makes this compound a valuable tool for investigating the intricate crosstalk between these two fundamental cellular processes. This document provides a comprehensive overview of this compound's targets, its impact on associated signaling pathways, and detailed protocols for key experimental assays.

Molecular Targets of this compound

This compound exhibits inhibitory activity against a specific subset of kinases. The primary targets and their corresponding in vitro potencies are summarized in the table below.

| Target Kinase | IC50 (nM) | Assay Conditions |

| TBK1 | 19 | 0.1 mM ATP, cell-free assay[1][2][3][4][5] |

| IKKε | 160 | 0.1 mM ATP, cell-free assay[1][2][3][4][5] |

| ULK1 | 45 | Cell-free assay[1][3][4][5] |

| ULK2 | 38 | Cell-free assay[1][3][4][5] |

Notably, this compound shows high selectivity for these kinases, with no significant inhibition of the canonical IKKs, IKKα or IKKβ, even at concentrations up to 10 μM[1][3][5].

Core Signaling Pathways Modulated by this compound

The inhibitory action of this compound has profound effects on two major signaling pathways: the innate immune response and autophagy.

Inhibition of the TBK1/IKKε-IRF3 Axis in Innate Immunity

TBK1 and IKKε are crucial kinases in the signaling cascades initiated by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), upon detection of pathogen-associated molecular patterns (PAMPs)[4]. Activation of these kinases leads to the phosphorylation of the transcription factor IRF3. Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs), which are essential for establishing an antiviral state[4][6][7]. This compound, by directly inhibiting TBK1 and IKKε, prevents the phosphorylation of IRF3 and consequently blocks the downstream production of type I interferons[6][7].

Blockade of Autophagy Initiation via ULK1/ULK2 Inhibition

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. ULK1 and ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy. They are key components of the ULK1 complex, which is negatively regulated by mTORC1 under nutrient-rich conditions. Upon nutrient starvation or other cellular stresses, mTORC1 is inactivated, leading to the activation of the ULK1 complex and the subsequent initiation of phagophore formation. This compound potently inhibits the kinase activity of ULK1 and ULK2, thereby blocking the initiation of autophagy[1].

Detailed Experimental Protocols

The following protocols provide a framework for assessing the activity of this compound in both in vitro and cellular contexts.

In Vitro Kinase Assay (Radiometric)

This protocol is adapted for measuring the direct inhibition of TBK1, IKKε, ULK1, or ULK2 by this compound.

Workflow Diagram:

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 4. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]

- 5. assaygenie.com [assaygenie.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. revvity.com [revvity.com]

The Role of MRT67307 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT67307 is a potent and selective small molecule inhibitor with a multifaceted role in the regulation of innate immune signaling pathways. Initially developed as a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), it has emerged as a critical tool for dissecting the complex interplay between antiviral immunity, inflammation, and autophagy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling cascades, and detailed experimental protocols for its application in innate immunity research.

Core Mechanism of Action

This compound exerts its primary effects through the competitive inhibition of the ATP-binding sites of several key kinases involved in innate immunity and cellular homeostasis. Its principal targets are TBK1 and IKKε, two non-canonical IκB kinases that play a pivotal role in the phosphorylation and activation of the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] Activated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFN-α/β) and other interferon-stimulated genes (ISGs), which are crucial for establishing an antiviral state.[1][2]

Beyond its effects on the TBK1/IKKε axis, this compound is also a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key initiators of the autophagy process.[3] This dual activity allows for the investigation of the intricate crosstalk between innate immunity and autophagy.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against its primary kinase targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) | Reference |

| TBK1 | 19 | [3] |

| IKKε | 160 | [3] |

| ULK1 | 45 | [3] |

| ULK2 | 38 | [3] |

Impact on Cytokine Production

This compound has demonstrated a significant modulatory effect on the production of cytokines in various immune cell types. By inhibiting the TBK1/IKKε/IRF3 signaling pathway, this compound effectively prevents the production of type I interferons (e.g., IFN-β) in macrophages stimulated with Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS) and polyinosinic:polycytidylic acid (poly(I:C)).[3]

Furthermore, studies have shown that treatment with this compound can lead to a reduction in the expression of pro-inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α) by 30% to 80%, depending on the specific cytokine.[1]

Signaling Pathways and Crosstalk

The signaling pathways affected by this compound are central to the innate immune response. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition by this compound.

TBK1/IKKε Signaling Pathway

Caption: TBK1/IKKε signaling pathway and inhibition by this compound.

ULK1/2 and Autophagy Initiation Pathway

References

MRT67307: A Technical Guide to a Dual TBK1/IKKε Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT67307 is a potent and selective small molecule inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), two key serine/threonine kinases that play a pivotal role in innate immunity and other cellular processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in-cell efficacy, and detailed experimental protocols. The information presented is intended to support researchers and drug development professionals in utilizing this compound as a tool to investigate the physiological and pathological roles of TBK1 and IKKε.

Introduction

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are non-canonical IKK kinases that are essential for the production of type I interferons (IFNs) in response to viral and bacterial infections.[1] Upon activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), TBK1 and IKKε are recruited to signaling complexes where they phosphorylate and activate the transcription factor interferon regulatory factor 3 (IRF3).[1][2] Activated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of IFN-β and other IFN-stimulated genes (ISGs).[2][3] Beyond their role in innate immunity, TBK1 and IKKε have been implicated in other cellular processes, including autophagy, NLRP3 inflammasome regulation, and oncogenesis.[4][5][6]

This compound is a reversible kinase inhibitor that potently targets both TBK1 and IKKε.[3] Its ability to selectively block these kinases without significantly affecting the canonical IKKs (IKKα and IKKβ) makes it a valuable tool for dissecting the specific functions of the TBK1/IKKε axis.[3][7] This guide summarizes the key quantitative data on this compound's inhibitory activity and provides detailed methodologies for its use in various experimental settings.

Quantitative Data

The inhibitory activity of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) | Assay Conditions | Reference(s) |

| TBK1 | 19 | 0.1 mM ATP | [7][8] |

| IKKε | 160 | 0.1 mM ATP | [7][8] |

| ULK1 | 45 | Not specified | [7][8] |

| ULK2 | 38 | Not specified | [7][8] |

| MARK1 | 27 | Not specified | [9] |

| MARK2 | 52 | Not specified | [9] |

| MARK3 | 33 | Not specified | [9] |

| MARK4 | 48 | Not specified | [9] |

| NUAK1 | 230 | Not specified | [9] |

| SIK1 | 250 | Not specified | [9] |

| SIK2 | 67 | Not specified | [9] |

| SIK3 | 430 | Not specified | [9] |

| IKKα | >10,000 | Not specified | [7][8] |

| IKKβ | >10,000 | Not specified | [7][8] |

Table 1: In vitro inhibitory activity of this compound against a panel of kinases.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of TBK1 and IKKε. This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade.

Inhibition of the IRF3 Pathway

A primary consequence of TBK1/IKKε inhibition by this compound is the suppression of the IRF3-mediated type I interferon response.[3] In response to stimuli like lipopolysaccharide (LPS) or poly(I:C), TBK1/IKKε phosphorylate IRF3 at specific serine residues, including Ser396.[2][10] This phosphorylation is a critical step for IRF3 dimerization and nuclear translocation to induce IFN-β gene expression.[2] this compound effectively blocks this phosphorylation event.[8][10]

Modulation of Autophagy

This compound is also a potent inhibitor of ULK1 and ULK2, key kinases that initiate the process of autophagy.[4][8] Autophagy is a cellular degradation and recycling process that is crucial for maintaining cellular homeostasis. The inhibition of ULK1/ULK2 by this compound blocks autophagic flux, leading to the accumulation of stalled early autophagosomal structures.[4][11] This is evidenced by the reduction of phosphorylation of ATG13, a direct substrate of ULK1.[8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity and effects of this compound.

In Vitro Kinase Assay

This protocol is for determining the IC50 of this compound against a specific kinase in a cell-free system.

Materials:

-

Recombinant active kinase (e.g., TBK1, IKKε)

-

Kinase substrate (e.g., myelin basic protein for TBK1/IKKε)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kinase reaction buffer: 50 mM Tris-HCl (pH 7.5), 0.1% 2-mercaptoethanol, 0.1 mM EGTA, 10 mM magnesium acetate.[12]

-

[γ-³²P]ATP (2500 c.p.m./pmol)[12]

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microcentrifuge tube, combine the recombinant kinase and its substrate, diluted in the kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the kinase-substrate mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.[12]

-

Incubate the reaction mixture at 30°C for 15 minutes.[12]

-

Terminate the reaction by adding SDS and EDTA to final concentrations of 1.0% (w/v) and 20 mM, respectively.[12]

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

-

Quantify the band intensities to determine the percentage of kinase inhibition at each this compound concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for IRF3 Phosphorylation

This protocol describes how to assess the effect of this compound on IRF3 phosphorylation in cultured cells using immunoblotting.

Materials:

-

Bone-marrow-derived macrophages (BMDMs) or other suitable cell line (e.g., RAW264.7)[8][10]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Stimulant (e.g., 100 ng/ml LPS or 10 µg/ml poly(I:C))[2][10]

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Immunoblotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1 - 10 µM) or DMSO for 1 hour.[8][10] A concentration of 2 µM is often sufficient to prevent IRF3 phosphorylation.[8]

-

Stimulate the cells with LPS or poly(I:C) for the desired time (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total IRF3 and a loading control (e.g., α-tubulin) to ensure equal loading.

Autophagy Flux Assay

This protocol allows for the assessment of this compound's effect on autophagy by monitoring LC3-II turnover.

Materials:

-

Mouse embryonic fibroblasts (MEFs) or other suitable cell line[8]

-

Complete cell culture medium and Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy[12]

-

This compound stock solution (10 mM in DMSO)

-

Bafilomycin A1 (an inhibitor of lysosomal degradation)

-

Lysis buffer

-

Primary antibodies: anti-LC3, anti-tubulin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Immunoblotting equipment

Procedure:

-

Seed cells and allow them to adhere.

-

To induce autophagy, wash the cells twice and incubate in EBSS for 1 hour.[12]

-

Treat the cells with this compound (e.g., 10 µM) or DMSO in the presence or absence of 50 nM Bafilomycin A1 for the final 1-2 hours of the starvation period.[12]

-

Lyse the cells and perform immunoblotting as described in section 4.2.

-

Probe the membrane with an anti-LC3 antibody. The accumulation of the lipidated form, LC3-II, in the presence of Bafilomycin A1 indicates the autophagic flux. Inhibition of this accumulation by this compound demonstrates a blockage in the autophagy pathway.

-

Re-probe for a loading control.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of TBK1 and IKKε in various biological processes. Its dual specificity, coupled with its selectivity over canonical IKKs, allows for targeted interrogation of the non-canonical IKK signaling pathways. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of innate immunity, autophagy, and other TBK1/IKKε-mediated cellular events. As with any inhibitor, it is crucial to consider its off-target effects, such as the inhibition of ULK1/ULK2 and certain MARK and SIK family kinases, when interpreting experimental results.

References

- 1. IKKε and TBK1 are essential components of the IRF3 signaling pathway | Semantic Scholar [semanticscholar.org]

- 2. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. The role of TBK1 and IKKε in the expression and activation of Pellino 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

The Function of MRT67307 in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT67307 is a potent and versatile small molecule inhibitor with significant implications for cellular signaling research. Primarily recognized as a dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), it also exhibits robust inhibitory activity against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. This dual-action profile makes this compound a critical tool for dissecting the intricate signaling pathways governing innate immunity, inflammation, and autophagy. This technical guide provides a comprehensive overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Core Mechanism of Action

This compound is a cell-permeable, ATP-competitive, and reversible kinase inhibitor.[1] Its primary mechanism involves the inhibition of two key sets of kinases:

-

TBK1/IKKε: These non-canonical IκB kinases are central to the innate immune response. They are responsible for phosphorylating and activating interferon regulatory factor 3 (IRF3), a transcription factor that drives the expression of type I interferons and other antiviral genes.[2][3][4] By inhibiting TBK1 and IKKε, this compound effectively blocks this crucial step in the antiviral signaling cascade.[2] Notably, this compound shows high selectivity for TBK1/IKKε over the canonical IKKα and IKKβ, which are key regulators of the NF-κB signaling pathway.[5][6][7]

-

ULK1/ULK2: These serine/threonine kinases are essential for the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[8] ULK1/ULK2 are key components of the autophagy initiation complex, and their kinase activity is critical for the formation of the autophagosome.[1][8] this compound's inhibition of ULK1/ULK2 leads to a blockage of autophagic flux.[5][6][7][8][9]

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

| Target Kinase | IC50 (nM) | Notes |

| TBK1 | 19 | [5][6][7][10][11] |

| IKKε | 160 | [5][6][7][10][11] |

| ULK1 | 45 | [5][6][7][9] |

| ULK2 | 38 | [5][6][7][9] |

| MARK1 | 27 | [1] |

| MARK2 | 52 | [1] |

| MARK3 | 36 | [1] |

| MARK4 | 41 | [1] |

| NUAK1 | 230 | [3] |

| SIK1 | 250 | [3] |

| SIK2 | 67 | [1][3] |

| SIK3 | 430 | [3] |

| IKKα | >10,000 | [5][6][7] |

| IKKβ | >10,000 | [5][6][7] |

Signaling Pathways Modulated by this compound

This compound's inhibitory actions have profound effects on two major signaling pathways: the TBK1/IKKε-mediated innate immune response and the ULK1/ULK2-dependent autophagy pathway.

Inhibition of the TBK1/IKKε-IRF3 Signaling Pathway

The following diagram illustrates the canonical TBK1/IKKε signaling pathway and the point of inhibition by this compound.

Inhibition of the ULK1/ULK2-Mediated Autophagy Pathway

The following diagram depicts the initial steps of autophagy and how this compound intervenes.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the function of this compound.

In Vitro Kinase Assay for TBK1/IKKε or ULK1/ULK2

This protocol is designed to measure the direct inhibitory effect of this compound on its target kinases.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant kinase (e.g., TBK1 or ULK1), the specific substrate (e.g., recombinant IRF3 for TBK1), and kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).[11]

-

Inhibitor Addition: Add this compound at a range of concentrations (e.g., 1 nM to 10 µM) or DMSO as a vehicle control to the reaction tubes.[5]

-

Reaction Initiation: Start the kinase reaction by adding ATP to a final concentration of 0.1 mM.[6][11] For radiometric assays, include [γ-32P]ATP.

-

Incubation: Incubate the reactions at 30°C for 15-30 minutes.[11]

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis:

-

Radiometric: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

Non-radiometric: Separate the products by SDS-PAGE, transfer to a membrane, and perform a western blot using a phospho-specific antibody against the substrate.

-

Cellular Assay for IRF3 Phosphorylation

This protocol details the assessment of this compound's effect on IRF3 phosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., bone-marrow-derived macrophages, 293T cells) and grow to 70-80% confluency.[5][11]

-

Pre-treat the cells with this compound (e.g., 2 µM) or DMSO for 1 hour.[5]

-

Stimulate the cells with a TBK1/IKKε activator, such as poly(I:C) or Sendai virus, for the appropriate time (e.g., 1-4 hours).[5]

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-IRF3 (e.g., Ser396) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total IRF3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Autophagy Flux Assay by LC3-II Immunoblotting

This protocol measures the impact of this compound on autophagic flux by monitoring the levels of LC3-II.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., mouse embryonic fibroblasts - MEFs) and grow to approximately 75% confluency.[11]

-

Treat the cells with this compound (e.g., 10 µM) or DMSO.[5][11]

-

To induce autophagy, cells can be starved by incubating in Earle's Balanced Salt Solution (EBSS) for 1-2 hours.[11]

-

To measure autophagic flux, a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) is added for the last 1-2 hours of the treatment period to block the degradation of LC3-II.

-

-

Cell Lysis and Western Blotting:

-

Follow the cell lysis and western blotting procedures as described in section 4.2.

-

Use a primary antibody that detects both LC3-I and LC3-II.

-

The accumulation of the lower band (LC3-II) in the presence of a lysosomal inhibitor is indicative of autophagic flux. Inhibition of this accumulation by this compound demonstrates its blocking effect on autophagy.

-

Probe for a loading control to normalize the results.

-

Conclusion

This compound is a powerful and specific inhibitor of TBK1/IKKε and ULK1/ULK2 kinases. Its ability to concurrently modulate the innate immune response and autophagy provides a unique tool for researchers to explore the crosstalk between these two fundamental cellular processes. The data and protocols presented in this guide offer a solid foundation for utilizing this compound to advance our understanding of these signaling pathways in health and disease, and to facilitate the development of novel therapeutic strategies.

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

Unraveling MRT67307: A Dual Inhibitor of Autophagy and Inflammatory Signaling

A Technical Whitepaper on the Discovery, Mechanism, and Development of a Potent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT67307 is a potent, reversible, and ATP-competitive small molecule inhibitor with a multifaceted pharmacological profile. Initially identified as a dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε), it has also been characterized as a highly effective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. This dual activity allows this compound to modulate two critical cellular pathways: innate immunity signaling and autophagy. Its ability to block the phosphorylation of interferon regulatory factor 3 (IRF3) and halt the autophagic process makes it a valuable tool for investigating these pathways and a potential lead compound for therapeutic development in inflammatory diseases and cancer. This document provides an in-depth technical overview of this compound, including its discovery, mechanism of action, key quantitative data, and detailed experimental protocols.

Introduction

The intricate signaling networks governing cellular homeostasis and response to stress are prime targets for therapeutic intervention. Two such interconnected pathways are the innate immune response, orchestrated by kinases like TBK1 and IKKε, and the cellular recycling process of autophagy, initiated by the ULK1/2 complex. The discovery of small molecules capable of modulating these pathways is of significant interest in drug discovery. This compound, a pyrimidine derivative, has emerged as a key chemical probe due to its potent and dual inhibition of both the TBK1/IKKε and ULK1/2 kinase families. This whitepaper serves as a comprehensive technical guide to the discovery and development of this compound.

Discovery and Chemical Properties

This compound was identified through in vitro screening of known kinase inhibitors.[1] It is a derivative of BX795, another TBK1/IKKε inhibitor, but was found to possess a distinct and potent inhibitory activity against ULK1 and ULK2.[1][2]

Chemical Information:

| Property | Value |

| CAS Number | 1190378-57-4 |

| Chemical Formula | C₂₆H₃₆N₆O₂ |

| Molecular Weight | 464.60 g/mol |

| Purity | ≥ 95% (UHPLC) |

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of two key sets of kinases:

-

TBK1 and IKKε Inhibition: this compound is a potent, reversible inhibitor of TBK1 and IKKε.[2] These kinases are central to the innate immune response, particularly in the signaling cascade that leads to the production of type I interferons. By inhibiting TBK1 and IKKε, this compound prevents the phosphorylation of the transcription factor IRF3.[2][3] This, in turn, blocks the expression of interferon-stimulated genes (ISGs).[2] Notably, this compound does not affect the canonical NF-κB signaling pathway, as it does not inhibit IKKα or IKKβ.[2][4]

-

ULK1 and ULK2 Inhibition: this compound is also a highly potent inhibitor of ULK1 and ULK2, the mammalian orthologs of the yeast Atg1 kinase.[4][5] These serine/threonine kinases are essential for the initiation of autophagy, a catabolic process responsible for the degradation of cellular components.[1] By inhibiting ULK1/2, this compound effectively blocks the autophagic process in cells.[4][5]

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary kinase targets. The following tables summarize the key in vitro potency data.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC₅₀ (nM) | Assay Conditions |

| TBK1 | 19 | 0.1 mM ATP |

| IKKε | 160 | 0.1 mM ATP |

| ULK1 | 45 | Not specified |

| ULK2 | 38 | Not specified |

| IKKα | > 10,000 | Not specified |

| IKKβ | > 10,000 | Not specified |

| MARK1-4 | 27-52 | Not specified |

| NUAK1 | 230 | Not specified |

| SIK1 | 250 | Not specified |

| SIK2 | 67 | Not specified |

| SIK3 | 430 | Not specified |

Data compiled from multiple sources.[3][4][5]

Signaling Pathways

The dual inhibitory nature of this compound allows it to intersect with two critical cellular signaling pathways.

Caption: this compound inhibits TBK1/IKKε signaling.

Caption: this compound blocks the autophagy pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments used in the characterization of this compound.

In Vitro Kinase Assay (Radiometric)

This protocol is a generalized procedure for determining the IC₅₀ of this compound against a target kinase.

Materials:

-

Recombinant human kinase (e.g., TBK1, IKKε, ULK1, ULK2)

-

Substrate peptide or protein

-

Kinase buffer: 50 mM Tris/HCl (pH 7.5), 0.1% 2-mercaptoethanol, 0.1 mM EGTA, 10 mM magnesium acetate

-

[γ-³²P]ATP

-

This compound (stock solution in DMSO)

-

SDS and EDTA solution

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction tube, combine the kinase and substrate in the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control).

-

Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 0.1 mM.

-

Incubate the reaction at 30°C for 15 minutes.

-

Terminate the reaction by adding SDS and EDTA to final concentrations of 1.0% (w/v) and 20 mM, respectively.[6]

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Cellular IRF3 Phosphorylation Assay

This protocol describes a method to assess the effect of this compound on IRF3 phosphorylation in a cellular context.

Materials:

-

Bone-marrow-derived macrophages (BMDMs) or other suitable cell line

-

Cell culture medium

-

Poly(I:C) or other innate immune stimulus

-

This compound (stock solution in DMSO)

-

Lysis buffer

-

Antibodies: anti-phospho-IRF3, anti-total-IRF3, and a loading control (e.g., anti-β-actin)

-

Western blotting reagents and equipment

Procedure:

-

Plate BMDMs and allow them to adhere.

-

Pre-treat the cells with this compound (e.g., 2 µM) or DMSO for a specified time.[5]

-

Stimulate the cells with poly(I:C).

-

Lyse the cells and collect the protein lysates.

-

Perform western blotting using antibodies against phospho-IRF3, total IRF3, and a loading control.

-

Analyze the resulting bands to determine the effect of this compound on IRF3 phosphorylation.

Autophagy Flux Assay (LC3-II Turnover)

This assay measures the effect of this compound on the autophagic flux by monitoring the levels of LC3-II.

Materials:

-

Mouse embryonic fibroblasts (MEFs) or other suitable cell line

-

Complete cell culture medium and Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

-

This compound (stock solution in DMSO)

-

Bafilomycin A1 (lysosomal inhibitor)

-

Lysis buffer

-

Antibodies: anti-LC3 and a loading control

-

Western blotting reagents and equipment

Procedure:

-

Plate MEFs and grow to approximately 75% confluency.[1]

-

Treat the cells with this compound (e.g., 10 µM) or DMSO in the presence or absence of Bafilomycin A1.[1][5]

-

Induce autophagy by replacing the complete medium with EBSS for a defined period (e.g., 1 hour).[1]

-

Lyse the cells and perform western blotting for LC3.

-

Compare the levels of LC3-II in the different treatment groups. An accumulation of LC3-II in the presence of Bafilomycin A1 that is blocked by this compound indicates an inhibition of autophagic flux.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a kinase inhibitor like this compound.

Caption: Workflow for kinase inhibitor characterization.

Applications and Future Directions

The dual inhibitory activity of this compound makes it a versatile research tool and a starting point for drug discovery programs.

-

Research Tool: this compound is invaluable for dissecting the roles of TBK1/IKKε and ULK1/2 in various biological processes. It can be used to study the interplay between innate immunity and autophagy in health and disease.[7] For example, it has been used to investigate inflammatory responses, viral infection, and T-cell receptor signaling.[7][8][9]

-

Drug Discovery: As a potent inhibitor of kinases implicated in cancer and inflammatory disorders, this compound serves as a valuable lead compound.[7] Further optimization of its structure could lead to the development of more selective inhibitors with improved pharmacokinetic properties for therapeutic use. For instance, its ability to modulate the tumor microenvironment by altering cytokine production and autophagy could be therapeutically beneficial.[3] Additionally, it has been shown to enhance the transduction of natural killer (NK) cells with lentiviral vectors, a significant advancement for NK cell-based therapies.[10]

Conclusion

This compound is a well-characterized dual inhibitor of the TBK1/IKKε and ULK1/2 kinases. Its ability to potently and selectively modulate both innate immune signaling and autophagy provides a powerful tool for researchers. The comprehensive data and protocols presented in this whitepaper offer a solid foundation for utilizing this compound in future investigations and as a scaffold for the development of novel therapeutics targeting these critical cellular pathways. Continued exploration of this compound and its derivatives holds promise for advancing our understanding of complex diseases and developing innovative treatment strategies.

References

- 1. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound treatments for enhancing NK cells (SJ-21-0020) | St. Jude Research [stjude.org]

MRT67307: A Technical Guide to its Inhibitory Effect on IRF3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRT67307 is a potent, cell-permeable small molecule that functions as a dual inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε)[1][2][3][4]. These two kinases are central to the innate immune response, acting as the primary catalysts for the phosphorylation and subsequent activation of Interferon Regulatory Factor 3 (IRF3)[5][6][7]. By directly inhibiting TBK1 and IKKε, this compound effectively prevents the phosphorylation of IRF3, thereby blocking its dimerization, nuclear translocation, and the transcription of type I interferons (IFNs) and other interferon-stimulated genes (ISGs)[3][8]. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on target kinases, detailed experimental protocols for assessing its impact on IRF3 phosphorylation, and diagrams of the relevant signaling pathways.

Introduction: The TBK1/IKKε-IRF3 Signaling Axis

The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs), such as viral double-stranded RNA (dsRNA) or bacterial lipopolysaccharide (LPS), by pattern recognition receptors (PRRs)[9][10]. This recognition initiates signaling cascades that converge on the activation of the non-canonical IKK-related kinases, TBK1 and IKKε[7][9].

Upon activation, TBK1 and IKKε phosphorylate IRF3 on multiple serine/threonine residues in its C-terminal domain[11][12]. This phosphorylation event is the critical switch for IRF3 activation, inducing a conformational change that leads to its dimerization[6][11][13]. The activated IRF3 dimer then translocates from the cytoplasm to the nucleus, where it binds to specific DNA elements in the promoters of target genes, most notably IFN-β, driving their transcription[5][13]. The subsequent production and secretion of type I IFNs establish a broad antiviral state. Given their pivotal role, TBK1 and IKKε are key targets for modulating inflammatory and antiviral responses.

Mechanism of Action of this compound

This compound is a reversible kinase inhibitor that targets the ATP-binding pocket of TBK1 and IKKε, preventing the transfer of phosphate to their substrates, including IRF3[3]. It is derived from the compound BX795 but exhibits greater selectivity, as it does not inhibit the canonical IKKs (IKKα or IKKβ) at concentrations up to 10 μM[1][2][3][14]. This specificity makes this compound a valuable tool for dissecting the IRF3 pathway without directly affecting the canonical NF-κB signaling pathway[3].

The inhibitory action of this compound on TBK1/IKKε directly blocks the downstream phosphorylation of IRF3, thus preventing the induction of the type I interferon response[3][8].

Quantitative Data on this compound Activity

The potency of this compound has been quantified through in vitro kinase assays and observed in cellular contexts. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Profile of this compound

| Target Kinase | IC₅₀ (nM) | Assay Conditions | Reference(s) |

| TBK1 | 19 | Assayed at 0.1 mM ATP | [1][2][4][14][15] |

| IKKε | 160 | Assayed at 0.1 mM ATP | [1][2][4][14][15] |

| ULK1 | 45 | Not specified | [1][2][4][14] |

| ULK2 | 38 | Not specified | [1][2][4][14] |

| IKKα | >10,000 | Not specified | [1][2][4][14] |

| IKKβ | >10,000 | Not specified | [1][2][4][14] |

Table 2: Cellular Effects of this compound on IRF3 Pathway

| Effect | Cell Type | Concentration | Key Finding | Reference(s) |

| Prevention of IRF3 Phosphorylation | Bone-Marrow-Derived Macrophages (BMDMs) | 2 µM | Completely prevents poly(I:C)-induced IRF3 phosphorylation. | [1][14] |

| Prevention of IFNβ Production | Macrophages | 1 nM - 10 µM | Dose-dependently prevents IFNβ production. | [1][14] |

| Inhibition of ISG Expression | Human Primary Bronchial Epithelial Cells | Not specified | Significantly decreased TLR3-, cGAS-, and RIG-I/MDA5-driven IFNB1 and ISG expression. | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on IRF3 phosphorylation.

Protocol 1: In Vitro Kinase Assay for TBK1/IKKε Inhibition

This protocol is a generalized method for determining the IC₅₀ value of this compound against its target kinases in a cell-free system.

Objective: To quantify the concentration of this compound required to inhibit 50% of TBK1 or IKKε kinase activity.

Materials:

-

Recombinant human TBK1 or IKKε enzyme.

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100).

-

Substrate: A peptide substrate for TBK1/IKKε or a recombinant inactive IRF3 protein.

-

ATP: Typically [γ-³²P]ATP for radiometric detection or unlabeled ATP for antibody-based detection.

-

This compound: Stock solution in DMSO, serially diluted.

-

96-well plates.

-

Phosphocellulose paper or specific antibodies for detection.

-

Scintillation counter or plate reader.

Methodology:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the specific kinase (TBK1 or IKKε), and the substrate.

-

Inhibitor Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells. A typical concentration range would span from low nanomolar to high micromolar. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate Reaction: Start the kinase reaction by adding ATP (e.g., to a final concentration of 0.1 mM as cited in literature[1][4][14]). Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Detection:

-

Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Antibody-based (e.g., ELISA): Use a phosphospecific antibody that recognizes the phosphorylated substrate to quantify the reaction product.

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cellular Assay for IRF3 Phosphorylation by Western Blot

This protocol details the method to visually and semi-quantitatively assess the inhibition of IRF3 phosphorylation by this compound in a cellular context.

Objective: To determine the effect of this compound on IRF3 phosphorylation in cells stimulated to activate the innate immune response.

Materials:

-

Cell line (e.g., Bone-Marrow-Derived Macrophages, HEK293T, A549).

-

Cell culture medium and supplements.

-

Stimulant: Poly(I:C) for TLR3/RIG-I activation or LPS for TLR4 activation.

-

This compound (in DMSO).

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-IRF3 (e.g., Ser396), Rabbit anti-total-IRF3, Mouse anti-β-actin (loading control).

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Methodology:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 2 µM) or DMSO (vehicle control) for 1 hour[1][14].

-

Stimulation: Add the stimulant (e.g., 10 µg/mL poly(I:C)) to the media and incubate for the required time (e.g., 2-6 hours) to induce IRF3 phosphorylation. Include an unstimulated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins on a 10-12% polyacrylamide gel[16]. The phosphorylated forms of IRF3 often exhibit a mobility shift (appear as slower-migrating bands) compared to the non-phosphorylated form[17][18].

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Antibody Detection:

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IRF3 (p-IRF3) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Perform detection using an ECL substrate and an imaging system.

-

-

Stripping and Reprobing: To confirm equal protein loading and total IRF3 levels, the membrane can be stripped and re-probed with antibodies for total IRF3 and a loading control like β-actin.

Conclusion

This compound is a selective and potent dual inhibitor of the kinases TBK1 and IKKε. Its mechanism of action—preventing the ATP-dependent phosphorylation of kinase substrates—directly translates to a robust inhibition of IRF3 phosphorylation in cellular systems. This blockade of the initial activation step of IRF3 effectively halts the downstream signaling cascade required for the production of type I interferons. The specificity of this compound for the non-canonical IKKs makes it an invaluable chemical probe for researchers, scientists, and drug development professionals investigating the pathways of innate immunity, viral pathogenesis, and inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. invivogen.com [invivogen.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Negative regulation of TBK1‐mediated antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Reactome | Activation of IRF3, IRF7 mediated by TBK1, IKKε (IKBKE) [reactome.org]

- 10. Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactome | IRF3 is phosphorylated by TBK1 [reactome.org]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. axonmedchem.com [axonmedchem.com]

- 16. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MRT67307 in in vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT67307 is a potent and selective dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), with additional potent inhibitory activity against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2.[1][2] These kinases are critical nodes in signaling pathways governing innate immunity and autophagy. TBK1 and IKKε are key regulators of the interferon regulatory factor 3 (IRF3) pathway, which leads to the production of type I interferons in response to pathogen-associated molecular patterns.[3] ULK1 and ULK2 are serine/threonine kinases that play a central role in the initiation of autophagy, a cellular process for the degradation and recycling of cellular components.[4] Due to its specific inhibitory profile, this compound serves as a valuable research tool for elucidating the roles of these pathways in various physiological and pathological processes, including cancer and inflammatory diseases.[3][5]

Data Presentation

The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and its effect on cancer cell lines.

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| TBK1 | Cell-free kinase assay | 19 | [6] |

| IKKε | Cell-free kinase assay | 160 | [6] |

| ULK1 | Cell-free kinase assay | 45 | [2] |

| ULK2 | Cell-free kinase assay | 38 | [2] |

| HCT116/OXA (Oxaliplatin-resistant colorectal cancer) | Cell Viability Assay (in combination with VSVΔ51) | Sensitizes cells to oncolytic virus, resulting in a significant IC50 shift | [7] |

| SW620/5FU (5-Fluorouracil-resistant colorectal cancer) | Cell Viability Assay (in combination with VSVΔ51) | Sensitizes cells to oncolytic virus, resulting in a significant IC50 shift | [7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration range is 1 µM to 20 µM.[8] Remove the overnight culture medium from the cells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

in vitro Autophagy Inhibition Assay

This protocol details a method to assess the inhibition of autophagy by this compound through monitoring the levels of autophagy-related proteins by Western blotting.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line

-

Complete cell culture medium (DMEM with 10% FBS)

-

Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

-

This compound (10 µM final concentration)[9]

-

Bafilomycin A1 (optional, to assess autophagic flux)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Cell Culture: Culture MEFs in complete medium until they reach 70-80% confluency.

-

Induction of Autophagy and Treatment:

-

To induce autophagy by starvation, wash the cells twice with PBS and then incubate in EBSS.

-

Treat the cells with 10 µM this compound (or vehicle control) in either complete medium (for basal autophagy) or EBSS (for starvation-induced autophagy) for 1 hour.[9]

-

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Analyze the band intensities. A decrease in the ratio of LC3-II to LC3-I and an accumulation of p62 are indicative of autophagy inhibition.

Mandatory Visualizations

Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.

Caption: Signaling pathways inhibited by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. portlandpress.com [portlandpress.com]

- 4. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Targeting TBK1 potentiates oncolytic virotherapy via amplifying ICAM1-mediated NK cell immunity in chemo-resistant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for MRT67307: Determining Optimal Working Concentrations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal working concentration of MRT67307, a potent inhibitor of TBK1, IKKε, and ULK1/2 kinases. The provided protocols and data will enable researchers to effectively utilize this compound in in vitro and in vivo studies to investigate inflammatory signaling and autophagy.

Mechanism of Action and Key Targets

This compound is a versatile inhibitor with multiple key molecular targets, making it a valuable tool for studying various cellular pathways.

-

Inhibition of TBK1/IKKε: this compound potently inhibits TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1][2] These kinases are crucial for the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the innate immune response to viral and bacterial infections.[1][3] By inhibiting TBK1/IKKε, this compound effectively blocks the production of type I interferons (e.g., IFN-β).[4]

-

Inhibition of ULK1/ULK2 and Autophagy: this compound is also a potent inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2).[2][4] These serine/threonine kinases are essential for the initiation of autophagy, a cellular process for degrading and recycling cellular components. This compound can therefore be used to block autophagic flux.[4]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) and effective cellular concentrations of this compound for its primary targets and biological effects. This data serves as a starting point for designing dose-response experiments.

| Target/Process | Assay Type | IC50 / Effective Concentration | Species | Notes |

| TBK1 | In vitro kinase assay | 19 nM | - | Assayed at 0.1 mM ATP.[2] |

| IKKε | In vitro kinase assay | 160 nM | - | Assayed at 0.1 mM ATP.[2] |

| ULK1 | In vitro kinase assay | 45 nM | - | [2] |

| ULK2 | In vitro kinase assay | 38 nM | - | [2] |

| IRF3 Phosphorylation | Western Blot (BMDMs) | 2 µM | Mouse | Prevention of poly(I:C)-induced phosphorylation.[4] |

| IFNβ Production | ELISA (Macrophages) | 1 nM - 10 µM | Mouse | Prevention of IFNβ production.[4] |

| Autophagy Blockade | Western Blot (MEFs) | 10 µM | Mouse | Reduction of phospho-ATG13 and blockade of autophagy.[4] |

| STING Signaling | Western Blot (iBMDMs) | 100 nM | Mouse | Inhibition of STING-driven signaling.[3] |

Signaling Pathways and Experimental Workflow Diagrams

This compound Inhibition of the TBK1/IKKε-IRF3 Signaling Pathway

Caption: this compound inhibits TBK1/IKKε, preventing IRF3 phosphorylation and subsequent type I interferon production.

This compound Inhibition of the ULK1/2-Mediated Autophagy Pathway

Caption: this compound inhibits the ULK1/2 complex, thereby blocking the initiation of autophagy.

Experimental Workflow for Determining Optimal In Vitro Concentration

Caption: Workflow for determining the optimal in vitro working concentration of this compound.

Experimental Protocols

In Vitro Inhibition of IRF3 Phosphorylation in Macrophages

This protocol details how to assess the inhibitory effect of this compound on IRF3 phosphorylation in bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., RAW 264.7).

Materials:

-

BMDMs or RAW 264.7 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) or poly(I:C)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed macrophages in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 10 nM to 10 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.

-

Stimulation: Add LPS (e.g., 100 ng/mL) or poly(I:C) (e.g., 10 µg/mL) to the wells to induce IRF3 phosphorylation. Incubate for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IRF3 and total IRF3 overnight at 4°C. A β-actin antibody should be used as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities for phospho-IRF3 and total IRF3. The optimal working concentration of this compound will be the concentration that effectively inhibits IRF3 phosphorylation without causing significant cell death.

In Vitro Autophagy Inhibition Assay

This protocol describes how to measure the blockade of autophagy by this compound by monitoring the levels of LC3-II by Western blot.

Materials:

-

Mouse embryonic fibroblasts (MEFs) or other suitable cell line

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Autophagy inducer (e.g., starvation medium - EBSS) or mTOR inhibitor (e.g., Torin1)

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

-

Lysis buffer, protein assay kit, and Western blot reagents as described in Protocol 4.1.

-

Primary antibodies: anti-LC3B, anti-β-actin

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency for the experiment.

-

This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 1 µM to 20 µM) and a vehicle control for a predetermined time (e.g., 4-6 hours).

-

Autophagy Induction and Flux Measurement: To measure autophagic flux, co-treat a set of wells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the this compound treatment. This will allow for the accumulation of LC3-II and provide a measure of autophagic degradation.

-

Cell Lysis and Western Blotting: Follow the steps for cell lysis, protein quantification, and Western blotting as described in Protocol 4.1. Use an anti-LC3B antibody to detect both LC3-I and the lipidated, faster-migrating LC3-II form.

-

Data Analysis: The optimal concentration of this compound for autophagy inhibition will be the one that prevents the accumulation of LC3-II, even in the presence of a lysosomal inhibitor.

In Vitro Cytokine Release Assay

This protocol outlines how to determine the effect of this compound on the production and release of cytokines, such as IFN-β, from macrophages.

Materials:

-

Macrophages (BMDMs or RAW 264.7)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Stimulant (e.g., LPS, poly(I:C))

-

ELISA kit for the cytokine of interest (e.g., mouse IFN-β)

Procedure:

-

Cell Seeding: Seed macrophages in a 24-well or 96-well plate.

-

This compound Pre-treatment: Pre-treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 1-2 hours.

-

Stimulation: Add the appropriate stimulus (e.g., 100 ng/mL LPS) to the wells and incubate for a time sufficient for cytokine production (e.g., 6-24 hours).

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatant.

-

Data Analysis: Plot the cytokine concentration against the this compound concentration to determine the dose-dependent inhibition. The optimal concentration will be the one that provides significant inhibition of cytokine release without affecting cell viability (which should be assessed in a parallel assay, e.g., MTT or CellTiter-Glo).

In Vivo Inhibition of Inflammation in a Mouse Model

This protocol provides a general framework for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced inflammation model in mice. The optimal dose will need to be determined empirically.

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

This compound

-

Vehicle for in vivo administration (e.g., 0.5% (w/v) methylcellulose in water)

-

LPS from E. coli (for intraperitoneal injection)

-

Anesthesia

-

Blood collection supplies

-

Tissue collection and processing reagents

-

ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

-

This compound Formulation and Dosing: Prepare a suspension of this compound in the chosen vehicle. A starting dose range could be 1-30 mg/kg, administered by oral gavage or another appropriate route.

-

Experimental Groups: Divide mice into groups:

-

Vehicle control + Saline

-

Vehicle control + LPS

-

This compound (low dose) + LPS

-

This compound (mid dose) + LPS

-

This compound (high dose) + LPS

-

-

Drug Administration: Administer this compound or vehicle to the respective groups.

-

LPS Challenge: After a set pre-treatment time (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of LPS (e.g., 1-5 mg/kg).

-

Sample Collection: At a peak time for cytokine response (e.g., 1.5-3 hours post-LPS), anesthetize the mice and collect blood via cardiac puncture. Tissues (e.g., lung, liver) can also be collected for further analysis.

-

Cytokine Analysis: Prepare serum from the blood samples and measure the levels of inflammatory cytokines using ELISA.

-

Data Analysis: Compare the cytokine levels between the different treatment groups. The optimal in vivo dose of this compound will be the one that significantly reduces the LPS-induced cytokine storm. Further pharmacokinetic and toxicological studies may be required to fully characterize the in vivo properties of this compound.

References

how to dissolve and prepare MRT67307 for experiments

These application notes provide detailed protocols for the dissolution and preparation of MRT67307, a potent inhibitor of TANK-binding kinase 1 (TBK1), IκB kinase ε (IKKε), and Unc-51 like autophagy activating kinase 1 (ULK1), for use in various experimental settings.

Chemical Properties and Storage

This compound is a small molecule inhibitor with significant activity against key enzymes in innate immunity and autophagy pathways.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₆N₆O₂ | [1][2] |

| Molecular Weight | 464.60 g/mol | [1][2] |

| CAS Number | 1190378-57-4 | [1][2] |

| Purity | ≥ 95% (UHPLC) | [1] |